N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-methylbenzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a dibenzo[b,f][1,4]oxazepin core with a sulfonamide group, which is known for its biological activity. The compound's molecular formula is and its molecular weight is approximately 422.5 g/mol .
This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (). The dibenzo[b,f][1,4]oxazepin structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry. It has been cataloged under the CAS number 921899-04-9 .
The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-methylbenzenesulfonamide typically involves several key steps:
In an industrial context, the production would utilize large-scale chemical reactors with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry may be employed to enhance efficiency.
The molecular structure of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-methylbenzenesulfonamide can be represented using various chemical notation systems:
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)C)C(=O)N2
.The compound exhibits a complex three-dimensional structure due to the presence of multiple rings and functional groups.
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-methylbenzenesulfonamide can undergo various chemical reactions:
The reactions lead to diverse products depending on the reagents used:
The mechanism of action for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-methylbenzenesulfonamide is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors relevant in therapeutic contexts. The structural features suggest potential activity against certain biological pathways related to inflammation or microbial infections .
While specific physical properties such as density and boiling point are not well documented for this compound, it is expected to exhibit typical characteristics associated with organic compounds of similar complexity.
The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. The compound's reactivity profile indicates susceptibility to oxidation and reduction reactions as described previously.
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-methylbenzenesulfonamide has potential applications in various scientific fields including:
This compound represents a significant area for further exploration in drug development and chemical synthesis due to its unique structure and potential biological activities.
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3
CAS No.: 4720-09-6
CAS No.: